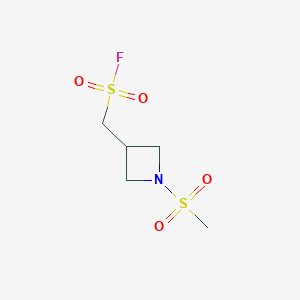
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenethylacetamide” is a chemical compound with the molecular formula C20H23N3O2 . It has a molecular weight of 337.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoxalin-2-yl group, which is a bicyclic compound containing a ring of benzene fused with a ring of pyrazine . The compound also contains a phenethylacetamide group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.4 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Chromatography and Fluorimetric Assay
Methylglyoxal, a chemical compound that can be assayed in chemical and biological systems, can be derivatized using compounds related to 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenethylacetamide. For instance, 6,7-dimethoxy-2-methylquinoxaline, a derivative, has been used in liquid chromatographic fluorimetric assays of methylglyoxal. This demonstrates the potential application of such compounds in precise chemical analysis and assays (McLellan & Thornalley, 1992).
Synthesis of Isoquinoline Derivatives
1-Methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, closely related to the compound , have been synthesized and reacted with acyl chlorides. These reactions have led to the formation of 2-oxopyrimido[4,3-a]isoquinoline derivatives, indicating the potential for synthesizing novel organic compounds with structural similarities (Granik et al., 1982).
Structural and Vibrational Studies
2-(4-Oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, a compound similar to the one , has undergone extensive structural and vibrational studies. These studies, including FT-IR and FT-Raman spectroscopy, offer insights into the molecular structure and potential applications in molecular electronics or pharmaceuticals (El-Azab et al., 2016).
Photochemical Electron-Transfer Reactions
Compounds structurally related to this compound have been studied for their role in photochemical electron-transfer reactions. These studies provide valuable data for understanding the photodynamic processes and can have applications in photochemistry and material science (Mattes & Farid, 1986).
Tautomerism Studies
The tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives, which are structurally similar, has been investigated. Understanding tautomerism is crucial for predicting the behavior of these compounds in different chemical environments, which is important in the design of drugs and materials (Chapman, 1966).
Propiedades
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-13-10-16-17(11-14(13)2)23-20(25)18(22-16)12-19(24)21-9-8-15-6-4-3-5-7-15/h3-7,10-11,18,22H,8-9,12H2,1-2H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDNGTUIZSPZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-((2,5-dimethylbenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993586.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2993588.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2993591.png)
![(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide](/img/structure/B2993593.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2993594.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2993596.png)



![5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2993600.png)


![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2993607.png)